molecular formula C8H17ClN4 B12349698 N~3~-isobutyl-1-methyl-1H-pyrazole-3,4-diamine CAS No. 1431964-69-0

N~3~-isobutyl-1-methyl-1H-pyrazole-3,4-diamine

Cat. No.: B12349698
CAS No.: 1431964-69-0
M. Wt: 204.70 g/mol
InChI Key: DQKAQOIFHBNDOA-UHFFFAOYSA-N
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Description

N~3~-isobutyl-1-methyl-1H-pyrazole-3,4-diamine is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, in particular, is characterized by its unique structure, which includes an isobutyl group and a methyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-isobutyl-1-methyl-1H-pyrazole-3,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with 1,3-diketones, followed by subsequent functionalization to introduce the isobutyl and methyl groups . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N~3~-isobutyl-1-methyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrogenated derivatives, and pyrazole oxides .

Scientific Research Applications

N~3~-isobutyl-1-methyl-1H-pyrazole-3,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N3-isobutyl-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-3,4-diamine: Similar in structure but lacks the isobutyl group.

    3,5-Dimethyl-1H-pyrazole-4-amine: Another pyrazole derivative with different substituents.

Uniqueness

N~3~-isobutyl-1-methyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

CAS No.

1431964-69-0

Molecular Formula

C8H17ClN4

Molecular Weight

204.70 g/mol

IUPAC Name

1-methyl-3-N-(2-methylpropyl)pyrazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C8H16N4.ClH/c1-6(2)4-10-8-7(9)5-12(3)11-8;/h5-6H,4,9H2,1-3H3,(H,10,11);1H

InChI Key

DQKAQOIFHBNDOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NN(C=C1N)C.Cl

Origin of Product

United States

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